molecular formula C17H14Cl2N2O2 B4889349 1-(3-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

1-(3-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B4889349
M. Wt: 349.2 g/mol
InChI Key: OVQMLSGVAKAALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol (CCMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound is a pyrazolone derivative that exhibits a broad range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that play a role in the development and progression of diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a broad range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(3-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is its broad range of biological activities, which makes it a promising candidate for drug development. In addition, the synthesis of this compound is relatively straightforward, and the compound is stable under a wide range of conditions. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-(3-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and neurodegenerative disorders. In addition, there is potential for the use of this compound in the development of new synthetic methodologies for the production of other pyrazolone derivatives. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Scientific Research Applications

1-(3-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. In addition, this compound has been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

(3-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c1-11-10-17(23,13-5-7-14(18)8-6-13)21(20-11)16(22)12-3-2-4-15(19)9-12/h2-9,23H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQMLSGVAKAALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
1-(3-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
1-(3-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
1-(3-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
1-(3-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
1-(3-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

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